

Annosquamosin B: A Technical Deep Dive into its Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: Annosquamosin B

Cat. No.: B1208967

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This technical guide provides a comprehensive overview of the physicochemical properties and solubility of **Annosquamosin B**, a kaurane diterpenoid isolated from *Annona squamosa*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Properties

Annosquamosin B is a diterpenoid compound with a complex tetracyclic structure. Its fundamental physicochemical properties are summarized in the table below, compiled from various analytical sources.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₂ O ₃	[1][2]
Molecular Weight	308.46 g/mol	[1][2]
IUPAC Name	(1S,4S,5R,9S,10R,13S,14S)-1 4-(hydroxymethyl)-5,9- dimethyltetracyclo[11.2.1.0 ¹ , 10.0 ⁴ , 9]hexadecane-5,14-diol	[2]
CAS Number	177742-56-2	[1]
Predicted Water Solubility	0.08 g/L	[3]
Predicted logP	2.04	[3]
Hydrogen Bond Donor Count	3	[1][2]
Hydrogen Bond Acceptor Count	3	[1][2]
Rotatable Bond Count	1	[1][2]
Topological Polar Surface Area	60.7 Å ²	[1]

Solubility Profile

The solubility of **Annosquamosin B** is a critical parameter for its potential therapeutic applications. While comprehensive experimental data is limited, predictions and the solubility of similar compounds suggest the following:

Solvent	Solubility	Notes
Water	Predicted to be sparingly soluble (0.08 g/L)	[3]
Methanol	Expected to be soluble	General solubility of diterpenoids
Ethanol	Expected to be soluble	General solubility of diterpenoids
Dimethyl Sulfoxide (DMSO)	Expected to be soluble	Common solvent for non-polar to moderately polar compounds
Acetone	Expected to be soluble	General solubility of diterpenoids

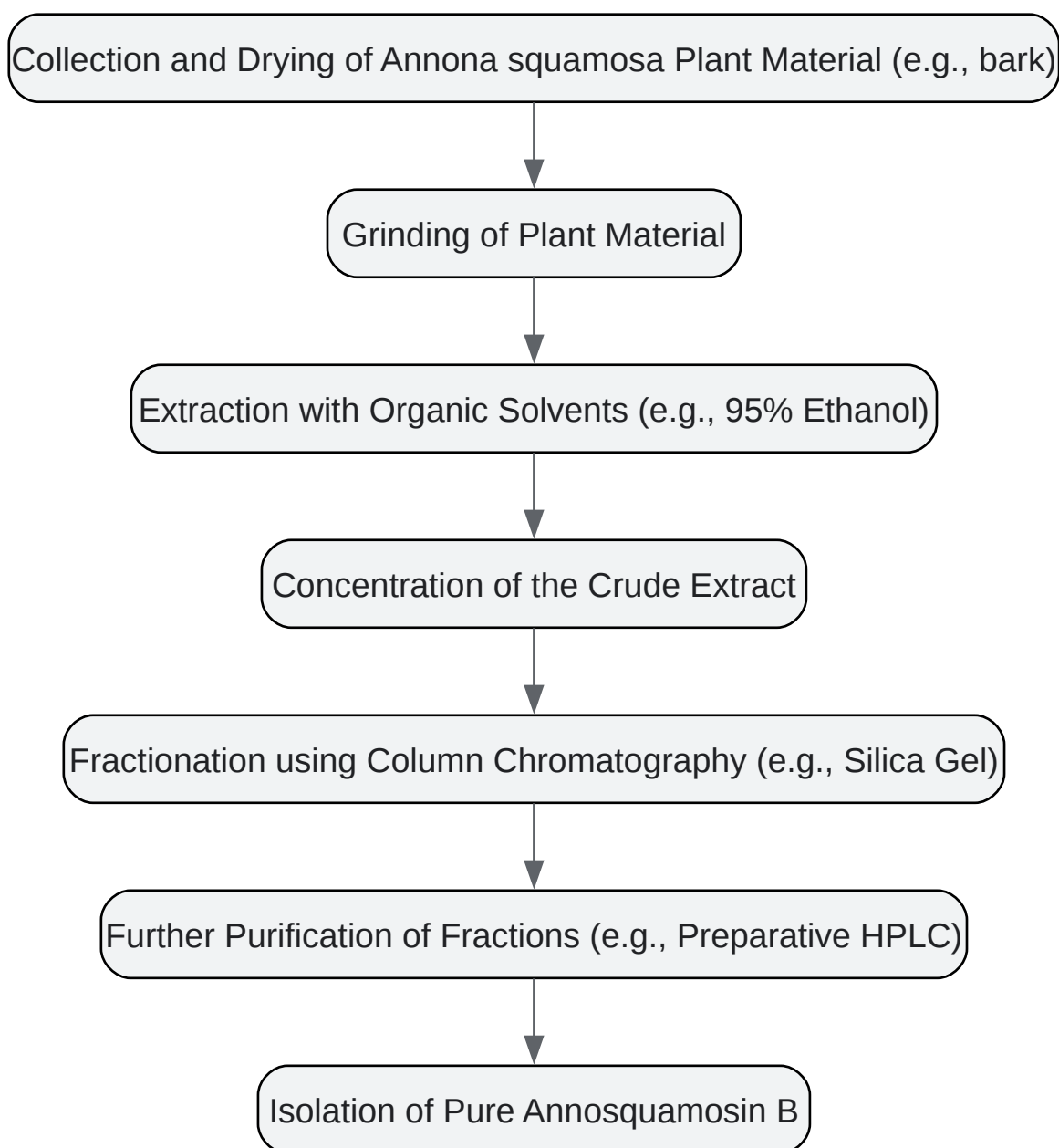
The predicted logP value of 2.04 suggests a degree of lipophilicity, indicating that **Annosquamosin B** is likely more soluble in organic solvents than in water.[3]

Experimental Protocols

This section details the general methodologies for the isolation, characterization, and evaluation of the biological activity of **Annosquamosin B** and related diterpenoids.

Isolation and Purification of Annosquamosin B

The following is a generalized workflow for the isolation of kaurane diterpenoids from *Annona squamosa*.



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Fig. 1: General workflow for the isolation of **Annosquamosin B**.

Structural Elucidation

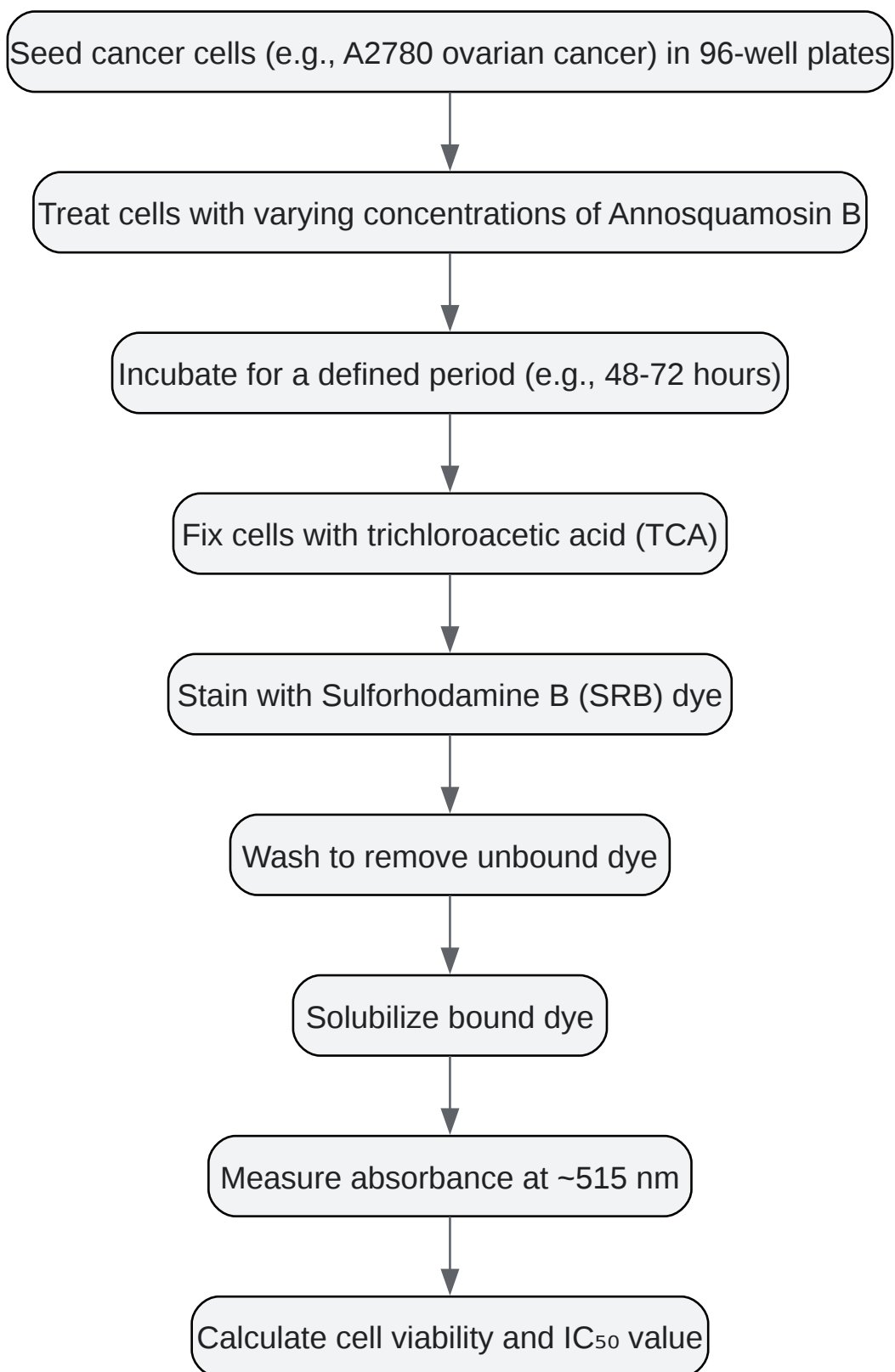
The structure of **Annosquamosin B** is typically determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule.

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
- Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as hydroxyl (-OH) groups.
- Optical Rotation: Measures the rotation of plane-polarized light, indicating the chirality of the molecule.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The anti-tumor activity of **Annosquamosin B** can be evaluated using the SRB assay.^[4] This colorimetric assay measures cell density by staining cellular proteins.

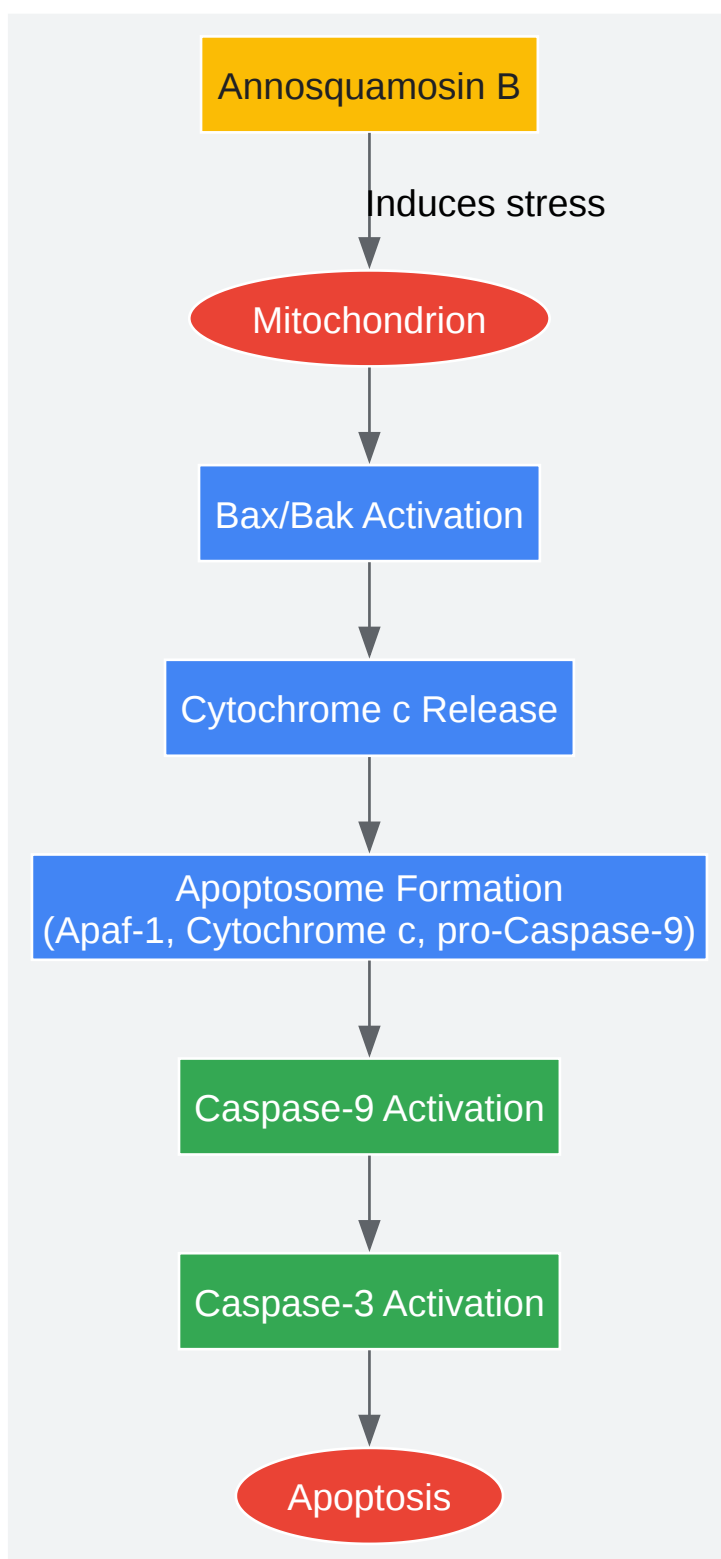


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Fig. 2: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Biological Activity and Potential Signaling Pathway

Annosquamosin B has demonstrated significant anti-tumor activity against various cancer cell lines, including 95-D lung cancer and A2780 ovarian cancer cells. While the precise mechanism of action is still under investigation, many kaurane diterpenoids induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway involves the induction of the intrinsic apoptotic pathway.



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Fig. 3: Postulated intrinsic apoptosis signaling pathway for **Annosquamosin B**.

This guide serves as a foundational resource for researchers interested in the further exploration and development of **Annosquamosin B** as a potential therapeutic agent. Continued investigation into its precise mechanism of action and solubility in various pharmaceutically acceptable carriers is warranted.

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